molecular formula C11H10N4S B12916049 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- CAS No. 825630-51-1

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-

Cat. No.: B12916049
CAS No.: 825630-51-1
M. Wt: 230.29 g/mol
InChI Key: NBLJERMWMBNUHP-UHFFFAOYSA-N
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Description

N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that contains an imidazo[1,2-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with an imidazo[1,2-a]pyrazine precursor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDINE
  • N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIMIDINE
  • N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZINE

Uniqueness

N-METHYL-3-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substitution pattern and the presence of both thiophene and imidazo[1,2-a]pyrazine moieties. This combination imparts distinct electronic and steric properties, making it valuable for various applications.

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- is C11H10N4SC_{11}H_{10}N_{4}S, with a molecular weight of approximately 230.29 g/mol. The compound features an imidazo[1,2-a]pyrazine core substituted with a methyl group and a thiophene ring, contributing to its unique chemical properties and biological activity.

PropertyValue
CAS Number 825630-42-0
Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- typically involves multi-step reactions. One common method includes the cyclization of thiophene derivatives with imidazo[1,2-a]pyrazine precursors under controlled conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Several derivatives have shown promising anticancer effects. For instance, a study evaluated various imidazo[1,2-a]pyrazine derivatives against the NCI-60 cancer cell panel. The most active compounds demonstrated significant cytotoxicity across multiple cancer cell lines with GI50 values ranging from 0.80 to 2.87 µM .
    • A specific derivative exhibited intercalation with DNA base pairs, suggesting a mechanism of action that involves disruption of DNA replication .
  • Antimicrobial Properties :
    • Compounds in this class have also been investigated for their antibacterial and antifungal activities. A patent identified certain imidazo[1,2-a]pyrazines as effective antibacterial agents against various strains .
  • Anti-inflammatory and Analgesic Effects :
    • Research has highlighted the anti-inflammatory potential of these compounds. In vivo studies demonstrated significant reductions in pain behaviors in acetic acid-induced writhing tests at specific dosages .
  • Neuropharmacological Effects :
    • Some derivatives displayed anticonvulsant properties in PTZ-induced seizure models, indicating their potential for neurological applications .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer activity of imidazo[1,2-a]pyrazine derivatives, compound 31 showed broad-spectrum activity against 51 cancer cell lines with significant growth inhibition rates. Its mechanism involved DNA binding with a constant of 1.25×104M11.25\times 10^4M^{-1}, indicating strong intercalation properties .

Case Study 2: Antimicrobial Action

A series of substituted imidazo[1,2-a]pyrazines were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

CAS No.

825630-51-1

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

N-methyl-3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N4S/c1-12-10-11-14-7-8(9-3-2-6-16-9)15(11)5-4-13-10/h2-7H,1H3,(H,12,13)

InChI Key

NBLJERMWMBNUHP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CS3

Origin of Product

United States

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